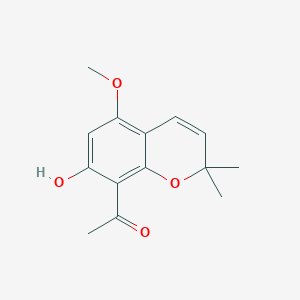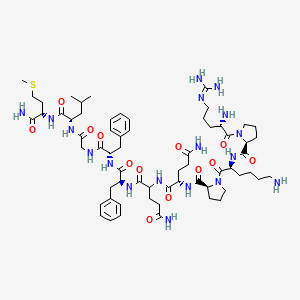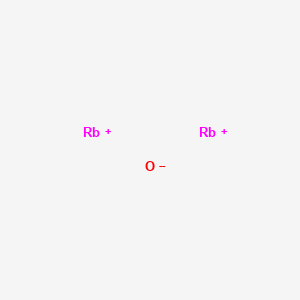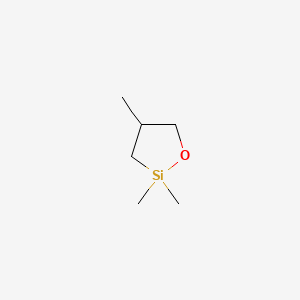
2,2,4-Trimethyl-1-oxa-2-silacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1-oxa-2-silacyclopentane is a heterocyclic organic compound with the molecular formula C6H14OSi. It is characterized by the presence of a silicon atom within a five-membered ring structure, which also includes an oxygen atom and three methyl groups attached to the silicon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-oxa-2-silacyclopentane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1-oxa-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives .
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1-oxa-2-silacyclopentane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs may utilize this compound as a model system.
Industry: It is used in the production of silicone-based materials and coatings
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1-oxa-2-silacyclopentane involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form bonds with other atoms or molecules, facilitating various chemical transformations. The pathways involved in these interactions depend on the specific reactions and conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: This compound has a similar ring structure but with different substituents.
2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane: This compound includes an additional nitrogen atom in the ring structure.
Uniqueness
2,2,4-Trimethyl-1-oxa-2-silacyclopentane is unique due to its specific arrangement of methyl groups and the presence of both silicon and oxygen in the ring structure. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
23483-33-2 |
|---|---|
Fórmula molecular |
C6H14OSi |
Peso molecular |
130.26 g/mol |
Nombre IUPAC |
2,2,4-trimethyloxasilolane |
InChI |
InChI=1S/C6H14OSi/c1-6-4-7-8(2,3)5-6/h6H,4-5H2,1-3H3 |
Clave InChI |
FDTCKQAXTOUSOP-UHFFFAOYSA-N |
SMILES canónico |
CC1CO[Si](C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





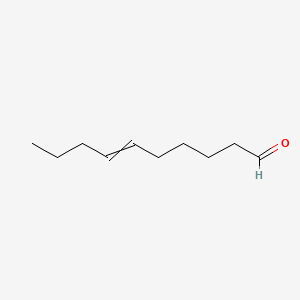
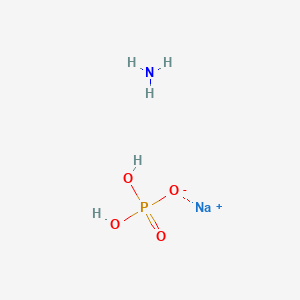
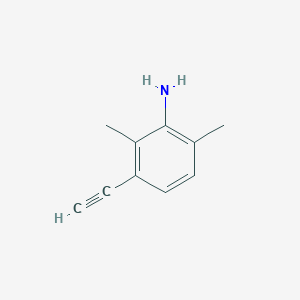
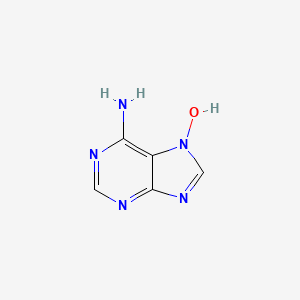
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
